methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate

Description

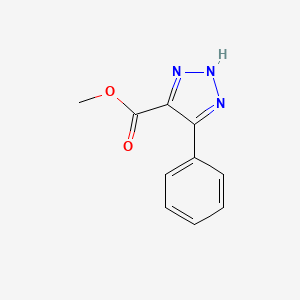

Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate (CAS 40235-35-6) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 4 and a methyl ester at position 4. Its molecular formula is C₁₀H₉N₃O₂ (MW = 203.20 g/mol), with a SMILES representation of COC(=O)C1=C(N=NN1)C1=CC=CC=C1 .

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-8(11-13-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNTYWWZEZOGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423308 | |

| Record name | ST51035881 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-84-9 | |

| Record name | ST51035881 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate are typically used, with 2,6-lutidine as a base to stabilize the intermediate.

-

Solvent and Temperature : Dimethyl sulfoxide (DMSO) at room temperature facilitates a 24-hour reaction, yielding the product in 80% purity after simple filtration.

-

Regioselectivity : The reaction exclusively forms the 1,4-disubstituted triazole isomer, avoiding the need for chromatographic separation.

Example Procedure:

-

Methyl iodide (1.4 mL, 22 mmol) and NaN₃ (1.43 g, 22 mmol) in DMSO (30 mL) generate methyl azide.

-

Phenylacetylene (2.4 mL, 22 mmol), CuSO₄·5H₂O (70 mg, 0.28 mmol), sodium ascorbate (476 mg, 2.4 mmol), and 2,6-lutidine (2.6 mL, 22 mmol) are added.

-

The mixture is stirred for 24 hours, quenched with water, and filtered to isolate the product.

Key Advantage : Scalability and minimal purification requirements.

Tosyl Azide-Mediated Cyclization with 1,3-Dicarbonyl Compounds

An alternative method utilizes tosyl azide (TsN₃) as a nitrene precursor, reacting with primary amines and 1,3-dicarbonyl compounds under acidic conditions. This approach avoids the use of transition metals, making it advantageous for metal-sensitive applications.

Reaction Mechanism and Parameters

-

Reagents : Tosyl azide (0.3 mmol), primary amine (0.24 mmol), methyl acetoacetate (0.2 mmol), and acetic acid in dichloromethane (DCM).

-

Temperature and Duration : Heating at 90°C for 24 hours under air achieves cyclization, followed by column chromatography (petroleum ether/ethyl acetate).

-

Yield : Reported yields range from 63% to 92% , depending on substituents.

Case Study: Synthesis of Methyl 1-(3-Fluoro-2-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate:

-

Tosyl azide, 3-fluoro-2-methylaniline, and methyl acetoacetate are combined in DCM with acetic acid.

-

After reflux, the crude product is purified via silica gel chromatography (PE:EtOAc = 100:10).

-

The final compound is isolated in 85% yield (46.6 mg) with >98% purity (HPLC).

Limitation : Prolonged reaction times (up to 48 hours) for electron-deficient aryl amines.

Lithiation-Functionalization Strategies

Recent advances explore lithiation to introduce carboxylate groups at the triazole’s 5-position. However, triazoles with electron-withdrawing substituents pose challenges due to decomposition risks.

Protocol for Carboxylation:

-

Lithiation : 1-Methyl-4-phenyl-1H-1,2,3-triazole is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Quenching with CO₂ : Carboxylation yields the corresponding carboxylic acid, which is esterified with thionyl chloride (SOCl₂) and methanol.

Critical Considerations :

-

Decomposition pathways are mitigated by maintaining low temperatures (−78°C) and using non-polar bases like LDA.

-

Competing lithiation at the phenyl ring necessitates careful stoichiometric control.

Comparative Analysis of Methods

Key Findings :

-

CuAAC excels in regioselectivity and simplicity but requires transition metals.

-

Tosyl Azide methods offer metal-free synthesis but demand longer reaction times.

-

Lithiation enables precise functionalization but is sensitive to substrate electronics.

Industrial-Scale Synthesis and Patented Routes

A 2021 Chinese patent (CN113651762A) outlines a multi-step route starting from 1,2,4-triazole:

-

N-Methylation : 1,2,4-Triazole reacts with chloromethane under KOH/EtOH to form 1-methyl-1,2,4-triazole.

-

Protection and Carboxylation : The 5-position is protected with trimethylchlorosilane, followed by LDA-mediated CO₂ insertion.

-

Esterification : Thionyl chloride and methanol convert the acid to the methyl ester, achieving 92.3% yield in the final step.

Advantage : Avoids N-methyl isomerization, a common issue in triazole alkylation .

Chemical Reactions Analysis

Reactivity and Functionalization

The compound exhibits diverse reactivity , particularly in cycloaddition and cross-coupling reactions:

-

Click Chemistry : The triazole ring acts as a dipolarophile in CuAAC reactions, enabling functionalization at the 5-position . For example, it can react with alkynes to form substituted triazoles .

-

Suzuki–Miyaura Coupling : Post-synthesis, the phenyl group can undergo cross-coupling with arylboronic acids to introduce new substituents, enhancing structural diversity .

Kinetic studies highlight substituent effects:

-

Electron-withdrawing groups (e.g., cyano) at the 5-position significantly increase reactivity in cycloaddition reactions .

-

Steric hindrance from methyl groups reduces reaction rates by up to 3,000-fold compared to unsubstituted analogs .

Structural Analysis

The compound’s molecular geometry and intermolecular interactions are well-characterized:

-

Crystallography : The triazole ring is planar, with bond lengths indicating π-electron delocalization (e.g., N–N bonds at ~1.32 Å) .

-

Dihedral Angles : Adjacent phenyl rings adopt a nearly orthogonal arrangement (dihedral angle: 81.17°), minimizing steric strain .

-

Supramolecular Features : Amide-N–H⋯O hydrogen bonds and C–H⋯π interactions drive dimerization and layer-like crystal packing .

Spectroscopic Data :

| Technique | Key Observations |

|---|---|

| ¹H NMR | Triazole proton at δ 7.73 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon at δ 148.1 ppm, methyl group at δ 36.8 ppm |

| HRMS | [M + H]⁺ calculated as 274.1550 for analogs |

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate is utilized as a building block in the synthesis of various triazole derivatives. It serves as a ligand in coordination chemistry and facilitates the development of new synthetic methodologies.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme activities and pathways.

Medicine

This compound has shown promise in medicinal chemistry due to its anti-inflammatory and anticancer properties. Studies have highlighted its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Industry

In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its stability and reactivity.

Antimicrobial Activity

Methyl 4-phenyl-1H-1,2,3-triazole derivatives have demonstrated significant antimicrobial properties. The following table summarizes the antimicrobial activity against various strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Escherichia coli | 16 µg/mL |

| 5c | Staphylococcus aureus | 8 µg/mL |

| 7b | Candida albicans | 32 µg/mL |

These results indicate the potential of triazole derivatives as effective antimicrobial agents.

Antioxidant Activity

Studies utilizing DPPH and ABTS assays have shown that this compound exhibits significant radical scavenging activity. This suggests its role in preventing oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of this compound has been evaluated through molecular docking studies, demonstrating its ability to bind effectively to targets involved in cancer cell survival pathways. The following table illustrates the anticancer activity against different cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 (breast cancer) | 15 |

| 4b | HeLa (cervical cancer) | 12 |

| 4c | A549 (lung cancer) | 20 |

Case Studies

Several case studies have highlighted the biological activity of methyl 4-phenyl-1H-1,2,3-triazole derivatives:

- Antimicrobial Efficacy : A study reported that synthesized triazole derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. The incorporation of electron-withdrawing groups on the phenyl ring increased their efficacy against resistant strains.

- Cancer Treatment : Investigations into the anticancer properties of triazole derivatives revealed that structural modifications could lead to improved selectivity and potency against tumor cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact mechanism depends on the specific application and target of interest .

Comparison with Similar Compounds

Substituent Effects at the 1-Position

Carboxamide Derivatives

Hydrolysis of the methyl ester group generates carboxylic acids, which are further coupled with amines to form carboxamides:

Reaction Conditions and Efficiency

- Microwave-assisted synthesis (e.g., SI55, SI57 ): Reduces reaction time (70 min vs. overnight reflux for SI111 ).

- Room temperature protocols (e.g., SI61 ): Suitable for heat-sensitive substrates.

- Hydrolysis and coupling : LiOH-mediated ester hydrolysis (e.g., SI67 , 46k ) followed by HBTU/DIPEA-mediated amide bond formation .

Structure-Activity Relationship (SAR) Insights

- Lipophilicity: Allyl (SI55) and isobutyl (SI66) substituents increase lipophilicity (oil vs.

- Electron-withdrawing groups : Methoxyethyl (46k ) may improve solubility and metabolic stability.

Biological Activity

Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves the "click" chemistry approach, which allows for the efficient formation of triazole rings. The process usually includes the reaction of phenyl acetylene with azides in the presence of a copper catalyst. This method not only simplifies the synthesis but also enhances yields and purity of the final product .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit potent antimicrobial properties. For example, this compound has shown significant antifungal and antibacterial activity against various strains. In vitro tests indicated that compounds containing the triazole moiety generally outperform their parent compounds in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Methyl 4-Phenyl-1H-1,2,3-Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | E. coli | 16 µg/mL |

| 5c | Staphylococcus aureus | 8 µg/mL |

| 7b | Candida albicans | 32 µg/mL |

These results highlight the potential of triazole derivatives as effective antimicrobial agents.

Antioxidant Activity

In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Studies utilizing DPPH and ABTS assays demonstrated that this compound exhibits significant radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of interest. Research indicates that certain analogs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, molecular docking studies have shown that these compounds can effectively bind to targets involved in cancer cell survival pathways .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 (breast cancer) | 15 |

| 4b | HeLa (cervical cancer) | 12 |

| 4c | A549 (lung cancer) | 20 |

Case Studies

Several case studies have highlighted the biological activity of methyl 4-phenyl-1H-1,2,3-triazole derivatives:

- Antimicrobial Efficacy : A study reported that a series of synthesized triazole derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. The incorporation of electron-withdrawing groups on the phenyl ring increased their efficacy against resistant strains .

- Cancer Treatment : Another investigation focused on the anticancer properties of triazole derivatives against various cancer cell lines. The results indicated that modifications to the triazole structure could lead to improved selectivity and potency against tumor cells while minimizing effects on normal cells .

Q & A

Q. What are the common synthetic routes for methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via azide-alkyne cycloaddition (AAC) , a click chemistry approach. Pressure-accelerated AAC using microcapillary or autoclave reactors has been reported to enhance reaction efficiency and regioselectivity . Alternative methods include condensation reactions involving intermediates like phenylhydrazine derivatives, with yields influenced by solvent polarity, temperature, and catalyst choice. For instance, cyclocondensation of ethyl acetoacetate with phenylhydrazine under basic conditions is a documented precursor to related triazole carboxylates . Optimization studies recommend systematic variation of parameters (e.g., solvent, time, stoichiometry) to maximize yield.

Q. How is X-ray crystallography applied to determine the structure of this compound, and which software tools are recommended?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinned data . The WinGX platform integrates SHELX with visualization tools (e.g., ORTEP) for model validation and geometry analysis . Key steps include data collection at low temperature (e.g., 293 K), refinement of thermal parameters, and validation of hydrogen bonding/stacking interactions using R-factor metrics .

Q. What spectroscopic methods are essential for characterizing its purity and structure?

- NMR : H and C NMR identify substituent patterns (e.g., phenyl vs. triazole protons) and confirm regioselectivity.

- IR : Stretching frequencies (~1700 cm for ester C=O, ~3100 cm for aromatic C-H) verify functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- UV-Vis : Used in conjugation studies for electronic transition analysis. Cross-referencing with computational data (e.g., DFT-calculated IR/NMR) resolves ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Discrepancies often arise from twinned crystals or disorder in the lattice . SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle disordered atoms . For high thermal motion, anisotropic refinement with ISOR restraints improves model stability. Validation tools like PLATON (integrated into WinGX) detect missed symmetry or solvent-accessible voids . Comparative analysis of multiple datasets (e.g., different crystals or temperatures) reduces systematic errors.

Q. What strategies optimize regioselectivity in triazole formation under varying conditions?

Regioselectivity in AAC is influenced by:

- Catalyst : Cu(I) catalysts favor 1,4-triazoles, while Ru-based catalysts yield 1,5-isomers.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may alter selectivity.

- Pressure : Microcapillary reactors under elevated pressure improve reaction control and regioselectivity . Post-reaction HPLC or H NMR kinetic studies quantify isomer ratios, guiding condition optimization .

Q. How do computational methods aid in predicting the reactivity and stability of this compound?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects and stability under thermal stress.

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug design applications. Software like Gaussian or ORCA paired with crystallographic data validates theoretical models against experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.